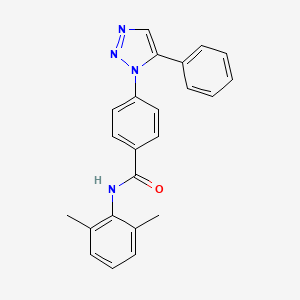![molecular formula C18H22N2O B4683768 N-[1-(4-tert-butylphenyl)ethyl]nicotinamide](/img/structure/B4683768.png)
N-[1-(4-tert-butylphenyl)ethyl]nicotinamide
Overview
Description
N-[1-(4-tert-butylphenyl)ethyl]nicotinamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in recent years due to its potential use in cancer therapy and as a tool for studying cancer metabolism.
Mechanism of Action
N-[1-(4-tert-butylphenyl)ethyl]nicotinamide inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key metabolite in the tricarboxylic acid (TCA) cycle. Inhibition of glutaminase by this compound leads to a decrease in α-ketoglutarate levels, which in turn leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels. This ultimately leads to cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the increased dependence of cancer cells on glutamine metabolism. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle their own components. This may be a mechanism by which cancer cells can survive this compound treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-tert-butylphenyl)ethyl]nicotinamide in lab experiments is its specificity for glutaminase. This allows for selective inhibition of glutamine metabolism and the study of its effects on cancer cells. However, this compound is not effective against all types of cancer cells and may have off-target effects on other enzymes involved in glutamine metabolism.
Future Directions
There are several future directions for research on N-[1-(4-tert-butylphenyl)ethyl]nicotinamide. One area of focus is the development of more potent and selective glutaminase inhibitors. Another area of focus is the combination of this compound with other cancer therapies to enhance its effectiveness. Additionally, the role of autophagy in this compound-induced cell death warrants further investigation. Finally, the potential use of this compound as a diagnostic tool for cancer detection and monitoring should be explored.
Scientific Research Applications
N-[1-(4-tert-butylphenyl)ethyl]nicotinamide has been extensively studied for its potential use in cancer therapy. Glutamine is essential for the growth and survival of cancer cells, and inhibiting glutaminase with this compound has been shown to selectively kill cancer cells while sparing normal cells. This compound has also been used as a tool for studying cancer metabolism and the role of glutamine in cancer cell growth.
properties
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(20-17(21)15-6-5-11-19-12-15)14-7-9-16(10-8-14)18(2,3)4/h5-13H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGWWNUFWWYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-butyl-7-isobutyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4683691.png)
![N-(2,3-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4683696.png)
![N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4683699.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4683725.png)
![methyl 3-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4683733.png)
![8-ethyl-4-[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4683740.png)
![N,N'-(carbonyldi-4,1-phenylene)bis{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4683746.png)
![ethyl 3-(2-methylbenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4683754.png)

![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4683763.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4683764.png)
![3-(2-cyclohexylethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4683774.png)
![methyl {4-[(mesitylamino)sulfonyl]phenoxy}acetate](/img/structure/B4683785.png)